molecular formula C17H17FN4O5S B4130794 4-(4-FLUOROBENZENESULFONYL)-N-(3-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE

4-(4-FLUOROBENZENESULFONYL)-N-(3-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4130794
M. Wt: 408.4 g/mol
InChI Key: NYRXBHXWMVTJCD-UHFFFAOYSA-N
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Description

4-(4-FLUOROBENZENESULFONYL)-N-(3-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl sulfonyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROBENZENESULFONYL)-N-(3-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Sulfonyl Group: This step involves the sulfonylation of the piperazine ring using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Nitrophenyl Group: The final step involves the coupling of the sulfonylated piperazine with 3-nitroaniline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The fluorophenyl sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.

    Substitution: The piperazine ring can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

    Reduction of Nitro Group: 4-[(4-fluorophenyl)sulfonyl]-N-(3-aminophenyl)-1-piperazinecarboxamide.

    Substitution on Piperazine Ring: Various N-substituted piperazine derivatives.

Scientific Research Applications

4-(4-FLUOROBENZENESULFONYL)-N-(3-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfonyl and nitro groups with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-(4-FLUOROBENZENESULFONYL)-N-(3-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors that have binding sites for sulfonyl or nitrophenyl groups.

    Pathways Involved: It may modulate signaling pathways by inhibiting or activating specific enzymes or receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-fluorophenyl sulfone: Similar in structure but lacks the piperazine and nitrophenyl groups.

    N-(3-nitrophenyl)piperazine: Similar but lacks the fluorophenyl sulfonyl group.

Uniqueness

4-(4-FLUOROBENZENESULFONYL)-N-(3-NITROPHENYL)PIPERAZINE-1-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(3-nitrophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O5S/c18-13-4-6-16(7-5-13)28(26,27)21-10-8-20(9-11-21)17(23)19-14-2-1-3-15(12-14)22(24)25/h1-7,12H,8-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRXBHXWMVTJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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